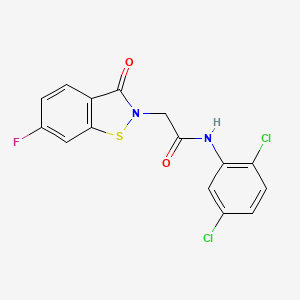![molecular formula C22H17BrN4O B11048219 5-(4-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11048219.png)
5-(4-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-溴苯基)-2-(3,4-二氢异喹啉-2(1H)-基)吡啶并[2,3-d]嘧啶-4(3H)-酮是一种复杂的有机化合物,属于吡啶并[2,3-d]嘧啶-4(3H)-酮类。该化合物以溴苯基、二氢异喹啉基和吡啶并[2,3-d]嘧啶酮核心为特征。
准备方法
合成路线和反应条件
5-(4-溴苯基)-2-(3,4-二氢异喹啉-2(1H)-基)吡啶并[2,3-d]嘧啶-4(3H)-酮的合成通常涉及多步有机反应。一种常见的合成路线包括:
吡啶并[2,3-d]嘧啶酮核心的形成: 这可以通过在酸性或碱性条件下环化适当的前体来实现。
溴苯基的引入: 此步骤通常涉及使用溴或溴化剂(如N-溴代琥珀酰亚胺)进行溴化反应。
二氢异喹啉基的连接: 这可以通过亲核取代反应来实现,其中将二氢异喹啉基引入吡啶并[2,3-d]嘧啶酮核心。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、对反应条件进行高通量筛选,以及开发高效的纯化方法,以确保高产率和纯度。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在二氢异喹啉基部分,导致形成喹啉衍生物。
还原: 还原反应可以针对吡啶并[2,3-d]嘧啶酮核心,有可能将其转化为二氢嘧啶酮。
常见的试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用还原剂如氢化锂铝或硼氢化钠。
取代: 胺或硫醇等亲核试剂可以在碱性条件下用于取代溴原子。
主要产物
氧化: 喹啉衍生物。
还原: 二氢嘧啶酮衍生物。
取代: 取决于所用亲核试剂的各种取代苯基衍生物。
科学研究应用
5-(4-溴苯基)-2-(3,4-二氢异喹啉-2(1H)-基)吡啶并[2,3-d]嘧啶-4(3H)-酮在科学研究中有多种应用:
药物化学: 它因其作为治疗剂的潜力而被研究,特别是在治疗癌症和神经系统疾病方面。
生物学研究: 由于其生物活性,该化合物被用于研究细胞通路和分子靶点。
药理学: 它作为开发新药的先导化合物,研究重点是其药代动力学和药效学。
工业应用: 该化合物独特的结构使其成为开发新型材料和催化剂的候选者。
作用机制
5-(4-溴苯基)-2-(3,4-二氢异喹啉-2(1H)-基)吡啶并[2,3-d]嘧啶-4(3H)-酮的作用机制涉及它与特定分子靶标的相互作用。这些靶点可能包括酶、受体或离子通道。该化合物可以调节这些靶点 的活性,从而导致各种生物学效应。例如,它可能抑制某些激酶的活性,从而影响细胞增殖和存活中涉及的信号转导通路。
相似化合物的比较
类似化合物
- 5-(4-氯苯基)-2-(3,4-二氢异喹啉-2(1H)-基)吡啶并[2,3-d]嘧啶-4(3H)-酮
- 5-(4-氟苯基)-2-(3,4-二氢异喹啉-2(1H)-基)吡啶并[2,3-d]嘧啶-4(3H)-酮
- 5-(4-甲基苯基)-2-(3,4-二氢异喹啉-2(1H)-基)吡啶并[2,3-d]嘧啶-4(3H)-酮
独特性
5-(4-溴苯基)-2-(3,4-二氢异喹啉-2(1H)-基)吡啶并[2,3-d]嘧啶-4(3H)-酮的独特性在于溴苯基的存在,它可以显着影响其化学反应性和生物活性。溴原子可以参与各种相互作用,例如卤素键,这可以增强该化合物对其分子靶标的结合亲和力。
属性
分子式 |
C22H17BrN4O |
|---|---|
分子量 |
433.3 g/mol |
IUPAC 名称 |
5-(4-bromophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H17BrN4O/c23-17-7-5-15(6-8-17)18-9-11-24-20-19(18)21(28)26-22(25-20)27-12-10-14-3-1-2-4-16(14)13-27/h1-9,11H,10,12-13H2,(H,24,25,26,28) |
InChI 键 |
VNRCPROLGGCHCN-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=NC=CC(=C4C(=O)N3)C5=CC=C(C=C5)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(3,4-dimethoxyphenyl)-1-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11048139.png)
![1-(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)ethanone](/img/structure/B11048153.png)
![4-(4-fluorophenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B11048159.png)

![4-(2,6-dichlorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11048166.png)
![ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-1H-indole-3-carboxylate](/img/structure/B11048174.png)
![8-(3-Hydroxypropyl)-1,3-dimethyl-7-(2-thienyl)-1H-imidazo[2,1-F]purine-2,4(3H,8H)-dione](/img/structure/B11048181.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11048188.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11048194.png)
![methyl 2-methyl-5-phenyl-4-(4,4,6,8-tetramethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-1H-pyrrole-3-carboxylate](/img/structure/B11048196.png)
![4-[4-(quinolin-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phenol](/img/structure/B11048208.png)

![N~1~-(3-Methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-DE]quinolin-1-YL)-2-morpholinoacetamide](/img/structure/B11048213.png)
![1-(1,1-Dioxidotetrahydro-3-thiophenyl)-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-F]purine-6,8(7H,9H)-dione](/img/structure/B11048227.png)
